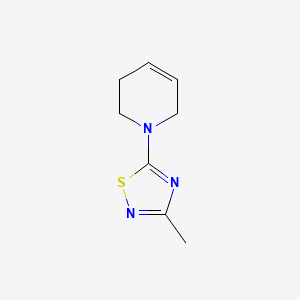
5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole, also known as DPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTT is a thiadiazole derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole also inhibits the activity of protein kinase C, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole is its potent anticancer activity against various cancer cell lines. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research and development of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole. One potential direction is the development of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole-based nanomedicines for targeted drug delivery. Another potential direction is the modification of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole involves the reaction between 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and 3,6-dihydro-2H-pyridine-1-carboxylic acid under suitable conditions. The reaction yields 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole as a white crystalline solid with a melting point of 235-237°C.
Applications De Recherche Scientifique
5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
5-(3,6-dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-7-9-8(12-10-7)11-5-3-2-4-6-11/h2-3H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSAPCRTAGCDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

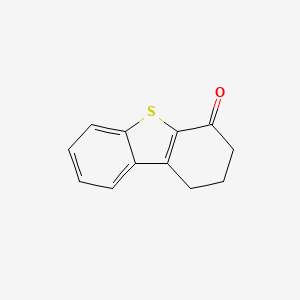
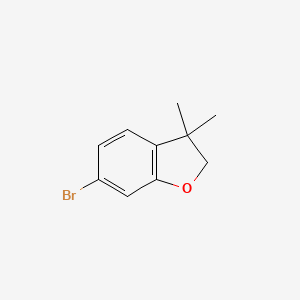
![(E)-2-[2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)
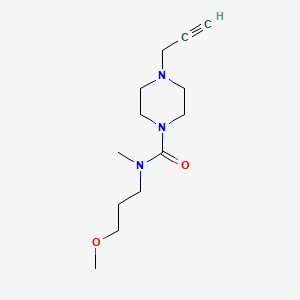
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B2729755.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2729757.png)
![N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2729758.png)
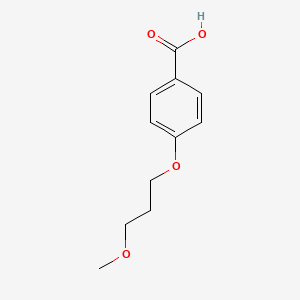
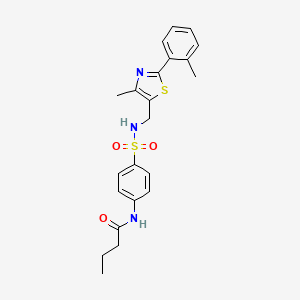
![4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2729765.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2729767.png)
![[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride](/img/structure/B2729768.png)
![1-(4-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2729769.png)